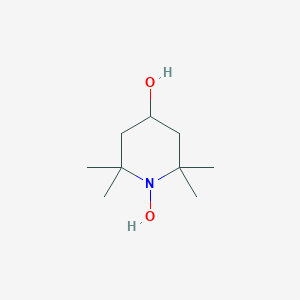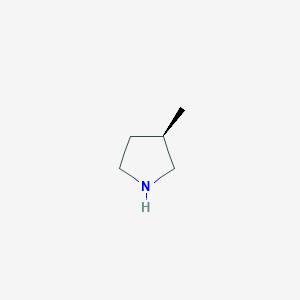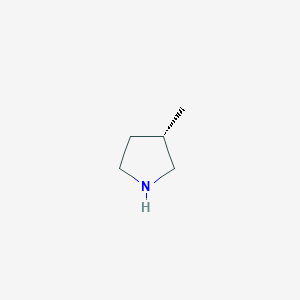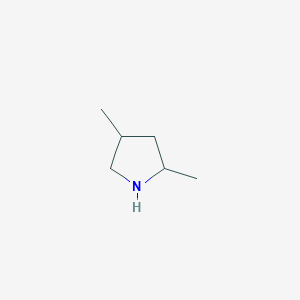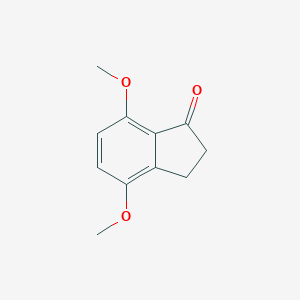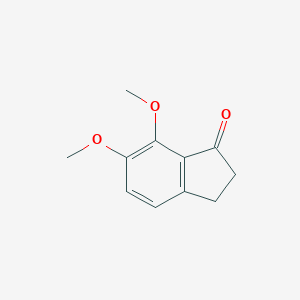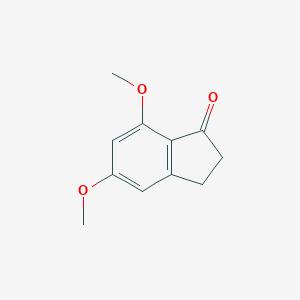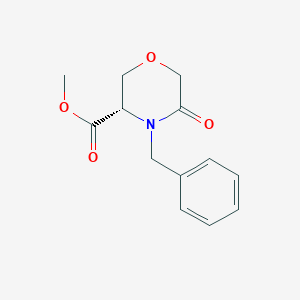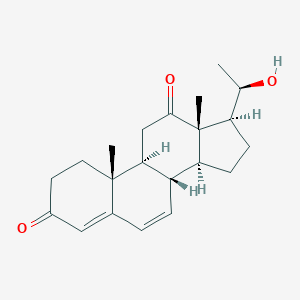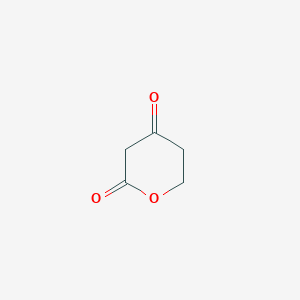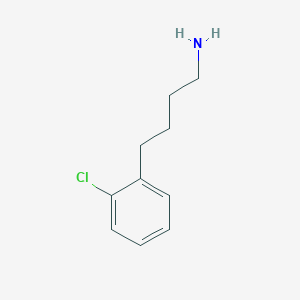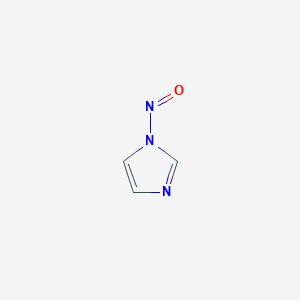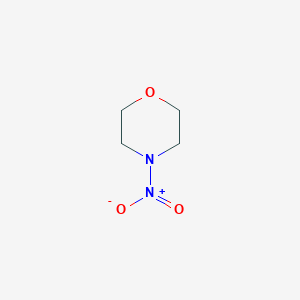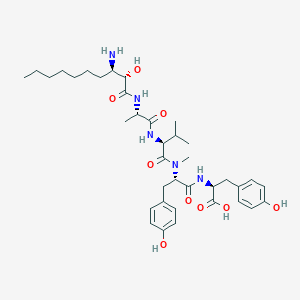
Microginin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microginin is a cyclic peptide that has been isolated from the marine cyanobacterium Microcystis aeruginosa. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Due to its unique structure and potent bioactivity, microginin has attracted significant attention from researchers in the fields of natural products chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of microginin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of protein synthesis. Microginin has been shown to be effective against a wide range of bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity against several cancer cell lines.
Biochemische Und Physiologische Effekte
Microginin has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using microginin in lab experiments include its potent bioactivity, its ability to inhibit drug-resistant bacteria and fungi, and its potential as a lead compound for the development of new drugs. However, there are also limitations to using microginin in lab experiments, including the difficulty of synthesizing the peptide and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on microginin. One area of interest is the development of new synthetic methods for producing the peptide, which could make it more accessible for drug development. Another area of interest is the investigation of the potential of microginin as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of microginin and its potential applications in drug discovery.
Synthesemethoden
The synthesis of microginin is a complex process that involves several steps. The first step is the isolation of the cyanobacterium Microcystis aeruginosa from the marine environment. The next step is the extraction of the microginin peptide from the cyanobacterium using solvent extraction techniques. Once the peptide has been isolated, it can be purified using chromatography techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Microginin has been the subject of extensive scientific research due to its potent bioactivity and unique structure. Researchers have investigated its potential as a lead compound for the development of new drugs to treat a range of diseases, including cancer and infectious diseases. Microginin has also been studied for its potential as a tool for studying cellular processes and as a potential therapeutic agent for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
148207-43-6 |
|---|---|
Produktname |
Microginin |
Molekularformel |
C37H55N5O9 |
Molekulargewicht |
713.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51)/t23-,28+,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
KPCUJSJUCHBAJR-LMLZXVFXSA-N |
Isomerische SMILES |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Kanonische SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Sequenz |
AVYY |
Synonyme |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
